Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 284493-78-3
VCID: VC13866406
InChI: InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC
Molecular Formula: C14H14O2S2
Molecular Weight: 278.4 g/mol

Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate

CAS No.: 284493-78-3

Cat. No.: VC13866406

Molecular Formula: C14H14O2S2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate - 284493-78-3

Specification

CAS No. 284493-78-3
Molecular Formula C14H14O2S2
Molecular Weight 278.4 g/mol
IUPAC Name ethyl 5-(4-methylsulfanylphenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3
Standard InChI Key KWQFUKUFRXBKCJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC
Canonical SMILES CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC

Introduction

Chemical Identity and Structural Properties

Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate belongs to the class of thiophene carboxylates, with a molecular formula of C14H14O2S2\text{C}_{14}\text{H}_{14}\text{O}_{2}\text{S}_{2} and a molecular weight of 278.4 g/mol. Its IUPAC name, ethyl 5-(4-methylsulfanylphenyl)thiophene-2-carboxylate, reflects the substitution pattern: a thiophene ring (position 2) bearing an ethyl ester group and (position 5) a 4-(methylsulfanyl)phenyl substituent. The compound’s structure is represented by the SMILES notation CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC, which clarifies the connectivity of functional groups.

Key physicochemical properties include:

  • Standard InChI: InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3

  • InChI Key: KWQFUKUFRXBKCJ-UHFFFAOYSA-N.

The methylsulfanyl group (-SMe) enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethyl ester moiety offers synthetic flexibility for further derivatization .

Synthesis and Reaction Pathways

The synthesis of Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate typically involves multi-step reactions starting from thiophene-2-carboxylic acid derivatives. A common route proceeds as follows:

  • Esterification: Thiophene-2-carboxylic acid reacts with ethanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to form ethyl thiophene-2-carboxylate.

  • Electrophilic Substitution: The thiophene ring undergoes Friedel-Crafts alkylation or coupling with 4-(methylsulfanyl)phenylboronic acid to introduce the aryl group at position 5.

Alternative methods utilize Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated thiophene esters with methylsulfanyl-containing aryl boronic acids . For instance, 5-bromo-thiophene-2-carboxylate derivatives have been cross-coupled with 4-(methylsulfanyl)phenylboronic acid to yield the target compound with high regioselectivity.

Biological Activities and Mechanistic Insights

Thiophene derivatives are renowned for their diverse pharmacological activities. Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate has shown promise in preliminary studies for:

  • Anticancer Activity: The compound inhibits kinase enzymes involved in tumor proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), by competing with ATP binding sites.

  • Antimicrobial Effects: Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, attributed to the methylsulfanyl group’s ability to disrupt bacterial membrane integrity .

  • Anti-inflammatory Action: By suppressing COX-2 (cyclooxygenase-2) expression, the compound reduces prostaglandin synthesis in murine macrophage models.

Applications in Pharmaceutical Development

This compound serves as a versatile intermediate in drug discovery:

  • Prodrug Design: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid (e.g., 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid, CAS 870703-97-2), enhancing bioavailability of active metabolites .

  • Structure-Activity Relationship (SAR) Studies: Modifications at the thiophene 2-position (ester vs. carboxylic acid) and 4-(methylsulfanyl)phenyl group inform the optimization of potency and selectivity in lead compounds .

Comparative Analysis with Related Compounds

PropertyEthyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid
CAS No.284493-78-3870703-97-2
Molecular FormulaC14H14O2S2\text{C}_{14}\text{H}_{14}\text{O}_{2}\text{S}_{2}C12H10O2S2\text{C}_{12}\text{H}_{10}\text{O}_{2}\text{S}_{2}
Molecular Weight (g/mol)278.4250.34
Functional GroupsEthyl ester, methylsulfanylCarboxylic acid, methylsulfanyl
Key ApplicationsProdrug intermediate, kinase inhibitorsEnzyme inhibitors, anti-inflammatory agents

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